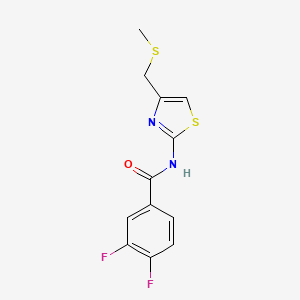

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2OS2/c1-18-5-8-6-19-12(15-8)16-11(17)7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNZHGNTKNFGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

Attachment of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 3,4-difluorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, while the methylthio group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Halogenation Effects

Chloro vs. Fluoro Substitutions :

The target compound’s 3,4-difluorobenzamide moiety contrasts with chloro-substituted analogs like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide . Fluorine’s higher electronegativity and smaller atomic radius may improve metabolic stability and influence hydrogen-bonding interactions in biological systems. Chloro groups, being bulkier, could enhance hydrophobic interactions but may increase toxicity risks.- Positional Effects: In , compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) feature chloro substituents at the 3,4-positions on the benzamide, similar to the target’s fluorine placement. This suggests that para-substituted halogens on the benzamide may optimize steric and electronic interactions with target proteins .

Thiazole Ring Modifications

- Substituent Diversity: The (methylthio)methyl group at position 4 of the thiazole distinguishes the target compound from analogs with morpholinomethyl (4d), piperazinylmethyl (4e), or pyridinyl groups (4h) . The methylthio group’s sulfur atom may confer higher lipophilicity and resistance to oxidative metabolism compared to nitrogen-containing substituents.

- Comparison with Urea Derivatives: describes urea-linked thiazoles (e.g., compounds 11a–11o) with piperazine and hydrazinyl groups. These compounds exhibit higher molecular weights (466–602 g/mol) and diverse pharmacological potentials, contrasting with the benzamide-based target compound, which likely has a lower molecular weight (~340–360 g/mol) and altered binding affinities .

Physicochemical and Spectral Properties

Melting Points and Solubility

- Compounds in are reported as white or yellow solids, with melting points influenced by substituents. For instance, morpholinomethyl and piperazinylmethyl groups may increase polarity and solubility in aqueous media compared to the methylthio group, which is more lipophilic .

- The target compound’s fluorine atoms could lower its melting point relative to chloro analogs due to reduced molecular symmetry .

Spectral Data

- IR Spectroscopy :

The benzamide carbonyl (C=O) stretch in the target compound is expected near 1660–1680 cm⁻¹, consistent with analogs in . The absence of C=S stretches (~1240–1255 cm⁻¹) confirms the absence of thione tautomers, as seen in triazole derivatives . - NMR Spectroscopy :

The 3,4-difluoroaromatic protons would resonate downfield (δ ~7.5–8.0 ppm) compared to chloro-substituted analogs (δ ~7.0–7.5 ppm) due to fluorine’s electron-withdrawing effect. Thiazole protons (e.g., H-5) may appear near δ 7.2–7.5 ppm, as observed in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3,4-Difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

- Molecular Formula : C12H10F2N2OS

- Molecular Weight : 300.4 g/mol

- CAS Number : 942009-60-1

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate benzamide precursors. Reaction conditions often include the use of bases like triethylamine in organic solvents such as dichloromethane under reflux conditions. Purification is generally achieved through column chromatography to yield high-purity products .

1. Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi.

- Mechanism : The mechanism is believed to involve inhibition of microbial growth by interfering with specific enzymatic pathways essential for bacterial survival .

2. Anticancer Properties

Several studies have explored the anticancer potential of thiazole-based compounds. The compound has been evaluated for its ability to inhibit cancer cell proliferation.

- Case Study : A study demonstrated that thiazole derivatives exhibited anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3), with specific compounds showing IC50 values in the micromolar range .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| YH-9 | SK-BR-3 | 0.20 |

| YH-10 | MCF-7 | 0.35 |

3. Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, thiazole derivatives are being investigated for their potential as allosteric modulators in various biological pathways.

- Research Findings : Compounds similar to this compound have shown promise in modulating glutamate receptors, which are critical in neurological disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Q & A

Q. What are the standard synthetic routes for 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Thiazole ring formation : Utilize Hantzsch thiazole synthesis, condensing α-haloketones with thioamides under acidic/basic conditions to form the thiazole core .

- Methylthio group introduction : React thiol-containing intermediates with methylating agents (e.g., methyl iodide) .

- Benzamide coupling : Use fluorinated benzoyl chlorides to acylate the thiazole amine group . Key intermediates include 2-aminothiazole derivatives and 3,4-difluorobenzoyl chloride. Purification often involves column chromatography or recrystallization.

Q. How is the compound structurally characterized?

Common techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation .

- IR spectroscopy : Identify S–C (methylthio) stretches (~650 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (e.g., HRMS) and fragmentation patterns .

- X-ray crystallography : Resolve solid-state conformation, as seen in structurally similar thiazole derivatives .

Q. What preliminary biological activities are reported for analogous thiazole benzamides?

Structural analogs exhibit:

- Antimicrobial activity : Against bacterial/fungal strains via enzyme inhibition (e.g., thymidylate synthase) .

- Antiviral effects : Inhibition of HBV replication by upregulating APOBEC3G, a host restriction factor .

- Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through kinase pathway modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for methylthio group attachment .

- Catalysts : Palladium-based catalysts improve coupling efficiency in benzamide formation .

- Temperature control : Low temperatures (~0°C) minimize side reactions during acylation .

- One-pot strategies : Catalyst-free methods reduce purification steps and increase throughput, as demonstrated for similar compounds .

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

Substituent effects are analyzed via:

- Isosteric replacement : Replacing methylthio (–SCH₃) with sulfonyl (–SO₂–) groups alters enzyme-binding affinity .

- Fluorine positioning : 3,4-Difluoro substitution on the benzamide enhances metabolic stability compared to mono-fluoro analogs .

- Thiazole ring modifications : Adding electron-withdrawing groups (e.g., nitro) increases antibacterial potency but may reduce solubility .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Strategies include:

- Orthogonal assays : Validate antiviral activity using both in vitro (e.g., plaque reduction) and cellular (e.g., qPCR for viral DNA) methods .

- Computational modeling : QSAR studies correlate substituent electronegativity with antimicrobial IC₅₀ values to identify key functional groups .

- Target-specific screens : Use kinase profiling panels to distinguish off-target effects from primary mechanisms .

Q. What methodologies identify the compound’s molecular targets and mechanisms of action?

Approaches involve:

- Biochemical assays : Measure enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric substrate turnover .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts upon compound binding .

- Molecular docking : Simulate interactions with kinase active sites (e.g., EGFR) to prioritize targets for validation .

Data Contradiction Analysis

Q. Why do similar thiazole benzamides show variable antiviral potency in different studies?

Discrepancies arise from:

- Cell line variability : Differences in viral entry receptors or host factor expression (e.g., APOBEC3G levels) .

- Assay conditions : Varying incubation times or compound concentrations affect IC₅₀ calculations .

- Structural nuances : Minor substituent changes (e.g., methylthio vs. methoxy groups) alter bioavailability and target affinity .

Methodological Recommendations

- Synthetic protocols : Follow multi-step routes from and , prioritizing Hantzsch thiazole synthesis and Schotten-Baumann acylation.

- Biological screening : Use ’s antimicrobial panel (e.g., Staphylococcus aureus MIC assays) and ’s HBV replication models.

- Computational tools : Apply AutoDock Vina () for target prediction and Gaussian software for DFT-based reactivity analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.